molecular formula C15H14N4O4S B2397609 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide CAS No. 868978-46-5

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide

Cat. No.: B2397609
CAS No.: 868978-46-5
M. Wt: 346.36
InChI Key: CBOKFNMYCJMROU-UHFFFAOYSA-N
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Description

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide is a chemical compound featuring the imidazo[1,2-a]pyridine scaffold, a nitrogen-bridged heterocycle of significant interest in medicinal chemistry and drug discovery . This fused bicyclic ring system is recognized as a "drug prejudice" scaffold due to its wide range of biological activities and its presence in several therapeutically used drugs, such as the anxiolytic alpidem and the insomnia treatment zolpidem . The imidazo[1,2-a]pyridine core is a versatile structural motif with demonstrated applications in the development of agents with antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Specifically, derivatives bearing the imidazo[1,2-a]pyridine structure have shown potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by acting as inhibitors of the cytochrome bcc complex (Complex III), a critical component in the mycobacterial oxidative phosphorylation pathway essential for bacterial energy generation . Furthermore, this structural class has been extensively investigated as a scaffold for kinase inhibition. Notably, imidazo[1,2-a]pyridine derivatives have been developed as potent and selective inhibitors of receptor tyrosine kinases, including FLT3, a key target in acute myeloid leukemia (AML) . These inhibitors are crucial for targeting FLT3 mutations, such as Internal Tandem Duplication (ITD), which are associated with poor prognosis in AML patients . The compound is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-19(21)13-4-3-5-14(10-13)24(22,23)16-8-7-12-11-18-9-2-1-6-15(18)17-12/h1-6,9-11,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOKFNMYCJMROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319734
Record name N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868978-46-5
Record name N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. For example, the reaction between α-bromoketones and 2-aminopyridines can yield imidazo[1,2-a]pyridines under mild and metal-free conditions using reagents like iodine and tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Cyclization: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

    Substitution: Reagents such as sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution.

    Cyclization: Cyclization reactions often require catalysts like iodine or transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the sulfonamide moiety.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide typically involves multi-step reactions that combine imidazole derivatives with nitrobenzenesulfonamide moieties. Various synthetic pathways have been explored to optimize yield and purity, often employing metal-free catalysis to enhance eco-friendliness and reduce by-products .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Studies have shown that the compound can inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve modulation of signaling pathways related to cell proliferation and apoptosis .

Table 1: Anticancer Activity Profile

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. In vitro studies demonstrated effective inhibition of growth for several pathogenic bacteria, suggesting potential applications in treating infections .

Antitubercular Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an antitubercular agent. It was found to inhibit the growth of Mycobacterium tuberculosis in vitro, with further studies indicating its efficacy in vivo using mouse models .

Case Study on Tumor Growth Inhibition

A notable study utilized xenograft models to assess the therapeutic potential of this compound in vivo. Results indicated a significant reduction in tumor size compared to controls, supporting its application as a lead compound for cancer therapy.

Safety and Toxicity Assessment

Toxicological evaluations conducted alongside efficacy studies revealed a favorable safety profile for the compound at therapeutic doses. No significant adverse effects were observed in animal models, which is crucial for advancing this compound toward clinical trials .

Mechanism of Action

The mechanism of action of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation . The nitrobenzenesulfonamide group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations:

This contrasts with the 4-methoxy analog, where the electron-donating methoxy group may increase solubility but reduce metabolic stability . The 2-methyl-5-nitro analog introduces steric hindrance near the nitro group, which could affect binding interactions in biological systems .

Structural Complexity :

  • Compound 4l (from ) replaces the imidazo[1,2-a]pyridine moiety with a bis(4-fluorophenyl)methyl piperazine group. This modification likely alters solubility and target selectivity, as piperazine derivatives often enhance basicity and membrane permeability. The fluorinated aromatic rings may improve metabolic stability .

Synthetic Considerations :

  • The yield of compound 4l (58%) suggests moderate synthetic efficiency under the reported conditions, though direct comparisons with the target compound’s synthesis are unavailable in the provided evidence .

Implications of Substituent Diversity

  • Pharmacokinetic Properties : Nitro groups (e.g., in the target compound) generally reduce solubility but enhance stability, whereas methoxy groups (e.g., 868977-66-6) may improve aqueous solubility. The methyl group in 868978-73-8 could increase lipophilicity, favoring passive diffusion across biological membranes .
  • The piperazine-containing 4l might target neurological or inflammatory pathways due to structural resemblance to known piperazine-based therapeutics .

Biological Activity

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[1,2-a]pyridine moiety linked to a nitrobenzenesulfonamide group. The structural formula can be represented as follows:

C15H14N4O4S\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{4}\text{S}

This configuration contributes to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundMRSA8 µg/mL
SulfanilamideE. coli16 µg/mL
TrimethoprimPseudomonas aeruginosa4 µg/mL

2. Anti-cancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. A study demonstrated that it effectively reduces the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: In Vitro Anti-cancer Activity

A recent investigation assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cells.

  • Results :
    • MCF-7 cells showed a reduction in viability by 70% at a concentration of 10 µM.
    • A549 cells exhibited a similar trend with a 65% reduction at the same concentration.

The biological activity of this compound is attributed to its ability to interfere with specific cellular pathways:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cells.
  • Induction of Oxidative Stress : The nitro group in its structure may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications on the imidazole ring and sulfonamide group can significantly influence their potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Variation in sulfonamide substituentsAltered binding affinity to target enzymes

Q & A

Q. What are the optimized synthetic routes for N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the imidazo[1,2-a]pyridine core using 2-aminopyridine derivatives and ketones/aldehydes under reflux (e.g., 1,2-dimethoxyethane) .
  • Sulfonamide coupling : Reaction of the imidazo[1,2-a]pyridine intermediate with 3-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Techniques like column chromatography or crystallization are critical for isolating high-purity products.
    Optimization factors include temperature control (e.g., 80–110°C for cyclocondensation), solvent polarity, and stoichiometric ratios. For example, excess sulfonyl chloride (1.2–1.5 equiv) improves coupling efficiency .

Q. How is the structural integrity of the compound validated post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of aromatic protons (δ 7.5–8.5 ppm for nitrobenzene) and the imidazo[1,2-a]pyridine core .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in the sulfonamide linkage and imidazo[1,2-a]pyridine orientation .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Enzyme inhibition assays : Test interactions with targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Antimicrobial testing : Use broth microdilution to determine MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. A549) or enzyme isoforms (COX-2 vs. COX-1) .
  • Solubility limitations : Use of DMSO >1% may artifactually inhibit targets; alternative solvents (e.g., PEG-400) or prodrug strategies improve bioavailability .
  • Metabolic instability : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., nitro-group reduction) .

Q. What strategies enhance target selectivity in imidazo[1,2-a]pyridine derivatives?

  • Structure-activity relationship (SAR) studies : Introduce substituents like halogens (e.g., 6-iodo) or methoxy groups to modulate steric/electronic effects .
  • Molecular docking : Predict binding modes to prioritize derivatives with complementary interactions (e.g., hydrogen bonding with COX-2 Arg120) .
  • Selectivity profiling : Screen against panels of related targets (e.g., kinase families) to identify off-target effects .

Q. How can thermal stability and decomposition pathways be analyzed for formulation development?

  • Thermogravimetric analysis (TGA) : Quantify mass loss at elevated temperatures (e.g., 200–300°C) to assess stability .
  • Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting points) and amorphous/crystalline content .
  • Forced degradation studies : Expose the compound to heat, light, or humidity, followed by HPLC-MS to identify degradation products (e.g., nitro-group reduction to amine) .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., viral proteases) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein denaturation in cell lysates .
  • Metabolomics : Track downstream metabolic changes (e.g., ATP depletion) via LC-MS to infer pathway modulation .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral auxiliaries : Use enantiopure catalysts (e.g., BINAP-Pd complexes) in asymmetric Suzuki couplings .
  • Stereospecific reagents : Employ Horner-Emmons reagents to ensure E-configuration in vinyl groups, avoiding isomer separation .
  • Crystallization-induced diastereomer resolution : Exploit solubility differences of diastereomeric salts .

Methodological Considerations

Q. What purification techniques are optimal for isolating sulfonamide derivatives?

  • Reverse-phase HPLC : Achieve >95% purity using C18 columns with acetonitrile/water gradients .
  • Recrystallization : Use ethanol/water mixtures to remove unreacted sulfonyl chlorides .

Q. How do functional groups (e.g., nitro, sulfonamide) influence bioactivity?

  • Nitro group : Enhances electron-withdrawing effects, improving binding to electrophilic enzyme pockets (e.g., COX-2) .
  • Sulfonamide : Acts as a hydrogen bond acceptor, critical for interactions with serine proteases or carbonic anhydrases .

Q. What computational tools support SAR optimization?

  • Molecular dynamics simulations : Predict conformational flexibility in aqueous environments .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification .

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